

4-(4-Methylpiperazin-1-ylmethyl)phenylamine

literature review

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Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

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A Technical Review of **4-(4-Methylpiperazin-1-ylmethyl)phenylamine**: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Abstract

4-(4-Methylpiperazin-1-ylmethyl)phenylamine is a critical chemical intermediate renowned for its integral role in the synthesis of numerous targeted cancer therapeutics. Its structure, featuring a phenylamine core linked to a methylpiperazine moiety, imparts favorable pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive review of its physicochemical properties, detailed synthetic protocols, and its pivotal application as a building block for a range of potent kinase inhibitors, including the landmark drug Imatinib. Quantitative biological activity data for derivative compounds are summarized, and key signaling pathways, such as the BCR-ABL pathway, are illustrated to provide mechanistic context. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

In the landscape of modern pharmacology, the development of small-molecule kinase inhibitors has revolutionized the treatment of cancer and other proliferative diseases. Central to the synthesis of many of these life-saving drugs is the intermediate compound, **4-(4-methylpiperazin-1-ylmethyl)phenylamine** (CAS No: 70261-82-4). This molecule serves as a cornerstone in the architecture of numerous inhibitors, most famously Imatinib (Gleevec), a

first-in-class BCR-ABL tyrosine kinase inhibitor.[1][2] The 1-methylpiperazine group is a common feature in kinase inhibitors, often enhancing aqueous solubility and oral bioavailability, crucial attributes for successful drug candidates. This review consolidates the available technical literature on this vital compound, covering its synthesis, chemical properties, and its extensive use in the development of targeted therapies.[3][4]

Physicochemical Properties

The physical and chemical characteristics of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** are foundational to its handling, reactivity, and role in synthetic chemistry. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	70261-82-4	
Molecular Formula	C ₁₂ H ₁₉ N ₃	[3]
Molecular Weight	205.30 g/mol	
Appearance	White to off-white solid	[5]
Boiling Point	331.2 °C at 760 mmHg	[3]
Flash Point	152 °C	[3]
Density	1.085 g/cm ³	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
pKa	7.65 ± 0.10 (Predicted)	[3]
LogP	1.47320	[3]
Storage Temperature	2-8°C (Protect from light)	[3]

Synthesis and Manufacturing

The synthesis of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** is a multi-step process that can be achieved through various routes. A common and illustrative method involves the

nucleophilic substitution of a protected or precursor aniline derivative, followed by a reduction step.

Experimental Protocol: Synthesis via Nitro-analogue Reduction

A prevalent synthetic strategy involves the reaction of 1-methylpiperazine with 1-bromomethyl-4-nitro-benzene (or the corresponding chloride). This reaction forms the intermediate 1-methyl-4-(4-nitrobenzyl)piperazine. The final step is the reduction of the nitro group to the primary amine, yielding the target compound.

Step 1: Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine

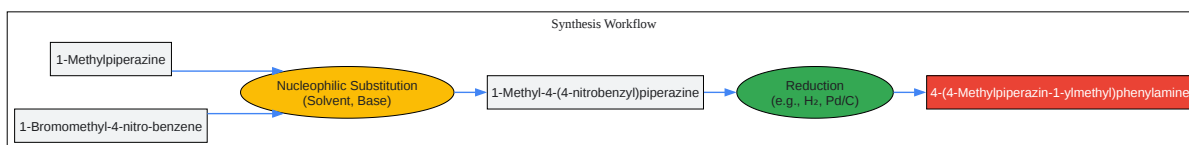
- To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add 1-bromomethyl-4-nitro-benzene (1.0 equivalent).
- Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HBr formed during the reaction.
- Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the hydrobromide salt of the base.
- Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Reduction to **4-(4-Methylpiperazin-1-ylmethyl)phenylamine**

- Dissolve the crude 1-methyl-4-(4-nitrobenzyl)piperazine from the previous step in a solvent such as ethanol or methanol.
- Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in concentrated HCl, or sodium borohydride with a catalyst).

- For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.
- Filter the reaction mixture through celite to remove the catalyst.
- Concentrate the solvent under reduced pressure to yield the final product, **4-(4-methylpiperazin-1-ylmethyl)phenylamine**. The product can be further purified by recrystallization or chromatography if necessary.

A workflow for this common synthesis is depicted below.



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General Synthesis Workflow.

Role in Drug Development and Biological Activity

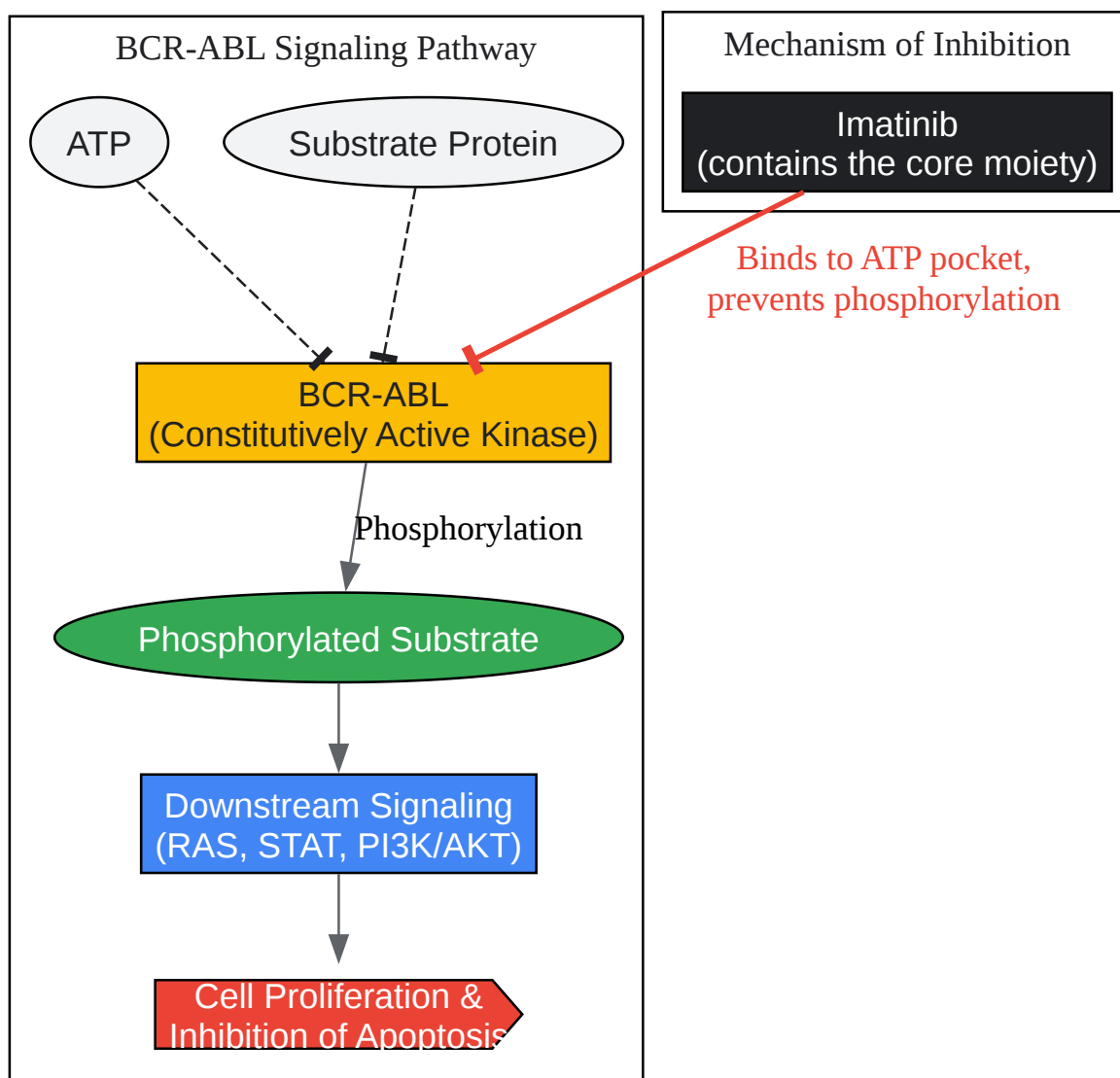
The **4-(4-methylpiperazin-1-ylmethyl)phenylamine** moiety is a key structural element in a multitude of kinase inhibitors. Its presence is crucial for binding interactions and for conferring desirable pharmacokinetic profiles. Below is a summary of its application in several classes of inhibitors, with corresponding biological activity data.

Compound Name/ID	Target Kinase(s)	IC ₅₀ / GI ₅₀ Values	Application / Significance	Reference
Imatinib	BCR-ABL, c-Kit, PDGFR	Varies by cell line and target	Treatment of Chronic Myeloid Leukemia (CML) and GIST	[1][2]
PHA-848125 (Milciclib)	CDK2/CycA, TRKA	IC ₅₀ : 45 nM (CDK2), 53 nM (TRKA)	Broad-spectrum anticancer activity, targets cell cycle	[6]
CHMFL-ABL/KIT-155	ABL, c-Kit	IC ₅₀ : 46 nM (ABL), 75 nM (c-Kit)	Potent dual inhibitor for CML and GISTs	[7]
FN-1501	FLT3, CDK2/4/6	IC ₅₀ : 0.008 µM (MV4-11 cells)	Potential for Acute Myeloid Leukemia (AML) treatment	[8]
AZD0530	c-Src, Abl	Low nanomolar IC ₅₀	Dual inhibitor with excellent pharmacokinetics	[9]

Mechanism of Action: Inhibition of the BCR-ABL Pathway

To understand the significance of **4-(4-methylpiperazin-1-ylmethyl)phenylamine**, it is instructive to examine the mechanism of a final drug product derived from it. Imatinib, for example, functions by targeting the constitutively active BCR-ABL tyrosine kinase.[10] This oncogenic fusion protein drives the proliferation of leukemia cells by phosphorylating downstream substrates.[11][12] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation.[2][10] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of target proteins and halting the signaling cascade that leads to uncontrolled cell growth and survival.[1][12]

The signaling pathway and the point of inhibition by Imatinib are illustrated in the diagram below.



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References

- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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